molecular formula C25H26ClN5O2S B2882942 2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 1358407-90-5

2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2882942
CAS No.: 1358407-90-5
M. Wt: 496.03
InChI Key: KGMDDCBASBQFKE-UHFFFAOYSA-N
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Description

2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a sophisticated synthetic small molecule of significant interest in biochemical and pharmacological research. This compound is recognized in scientific literature and chemical databases by its systematic name and is often associated with research into kinase inhibition. Its structural features, including a pyrazolopyrimidine core, are characteristic of scaffolds known to target ATP-binding sites in enzymes . Researchers primarily utilize this compound as a key chemical probe to investigate intracellular signaling pathways, with a particular focus on its potential effects on Bruton's Tyrosine Kinase (BTK) and related non-receptor tyrosine kinases. The design of this molecule incorporates specific pharmacophores intended to enhance selectivity and binding affinity . Its main research applications are in the fields of oncology and immunology, where it is used in in vitro assays and cell-based studies to elucidate the mechanisms of cell proliferation, apoptosis, and immune cell signaling. The compound is provided for Research Use Only and is intended solely for laboratory research applications by qualified scientific professionals. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O2S/c1-4-31-23-22(17(3)29-31)28-25(30(24(23)33)14-19-7-5-6-8-20(19)26)34-15-21(32)27-13-18-11-9-16(2)10-12-18/h5-12H,4,13-15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMDDCBASBQFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3Cl)SCC(=O)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The starting materials often include pyrazolo[4,3-d]pyrimidine derivatives, which undergo a series of functional group transformations. Key steps may include:

    Alkylation: Introduction of the ethyl and methyl groups.

    Chlorination: Incorporation of the chlorobenzyl group.

    Thioether Formation: Formation of the thioether linkage.

    Acylation: Attachment of the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioether to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Halogen substitution reactions on the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site.

    Receptors: Modulation of receptor function by acting as an agonist or antagonist.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Bioactivity / Notes Reference
Target Compound 6-(2-chlorophenylmethyl), N-(4-methylbenzyl) 524.04* Hypothesized kinase inhibition based on scaffold similarity; unconfirmed activity
2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide 6-(4-fluorobenzyl), N-(2-furylmethyl) 509.56 Enhanced solubility due to furyl group; moderate cytotoxicity in OSCC models
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidine core, 2,3-dichlorophenylacetamide 344.21 80% synthetic yield; demonstrated anticancer activity via apoptosis induction
N-(((3S,3aS)-7-(6-acetylpyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide Benzo-oxazolo-oxazine core, acetylpyridinyl substituent 395.42 Potent kinase inhibitor (undisclosed target); 41.7% synthetic yield

*Calculated using ChemDraw based on structure.

Key Observations:

  • Substituent Effects :
    • The 2-chlorophenylmethyl group in the target compound may improve lipophilicity and target affinity compared to the 4-fluorobenzyl analog in , though the latter’s furylmethyl group enhances aqueous solubility .
    • N-(4-methylbenzyl) vs. N-(2,3-dichlorophenyl) : The dichlorophenyl analog in shows higher cytotoxicity, suggesting halogenation at the acetamide terminus enhances bioactivity .
  • Scaffold Diversity :
    • Pyrazolo[4,3-d]pyrimidine derivatives (target compound and ) are associated with kinase modulation, while dihydropyrimidine-thioacetamides () exhibit broader anticancer mechanisms, including apoptosis .

Detailed Research Findings

Bioactivity and Mechanism of Action

  • Ferroptosis Induction: Analogs with sulfanyl-acetamide groups (e.g., ) trigger ferroptosis in oral squamous cell carcinoma (OSCC) cells, with selective toxicity over normal cells . This mechanism is plausible for the target compound given its structural similarity.
  • Cytotoxicity : The dichlorophenyl analog () inhibits HeLa and MDA-MB-231 cells, emphasizing the role of halogenated aryl groups in enhancing potency .

Structure-Activity Relationships (SAR)

  • Pyrimidine Core Modifications :
    • Substitution at position 6 (e.g., 2-chlorophenyl vs. 4-fluorophenyl) influences steric and electronic interactions with target proteins .
    • The 7-oxo group is critical for hydrogen bonding, as seen in kinase inhibitors like imatinib .
  • Acetamide Tail :
    • Bulky substituents (e.g., 4-methylbenzyl) may hinder membrane permeability compared to smaller groups (e.g., furylmethyl) .

Biological Activity

The compound 2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a member of the pyrazolo[4,3-d]pyrimidine family, which has garnered attention due to its diverse biological activities, particularly in cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various studies, and potential therapeutic implications.

Anticancer Properties

Pyrazolo[4,3-d]pyrimidine derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example:

  • In Vitro Studies : Compounds with similar scaffolds have demonstrated significant anti-proliferative effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). For instance, one derivative exhibited an IC50 value of 1.74 µM against MCF-7 cells, indicating potent activity .
  • Mechanisms of Action : The biological activity is often attributed to the inhibition of key pathways involved in tumor growth. Pyrazolo[4,3-d]pyrimidines have been identified as inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation and proliferation .

Other Therapeutic Activities

Beyond anticancer effects, pyrazolo[4,3-d]pyrimidine derivatives have also been investigated for other therapeutic potentials:

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition : Certain derivatives have shown promise in treating renal anemia by stabilizing hypoxia-inducible factors (HIFs), which enhance erythropoietin production .
  • Anti-inflammatory Effects : Research indicates that these compounds may possess anti-inflammatory properties, contributing to their therapeutic versatility .

Table 1: Summary of Biological Activities

CompoundActivity TypeCell Line/ModelIC50 Value (µM)Reference
1AnticancerMCF-71.74
2EGFR InhibitionA5490.016
3HIF-PHD InhibitionAnemic Rats-
4Anti-inflammatoryVarious-

Detailed Research Findings

  • Antitumor Mechanism : A study found that compounds similar to the target molecule induced apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly, leading to cell cycle arrest at the S and G2/M phases .
  • Specific Inhibition Profiles : The compound has been noted for its selective inhibition against CDK2 and EGFR pathways. This specificity is crucial for minimizing off-target effects commonly seen with broader-spectrum agents .
  • Pharmacokinetics and Bioavailability : Recent advancements have focused on enhancing the solubility and bioavailability of pyrazolo[4,3-d]pyrimidine derivatives through structural modifications. These modifications aim to improve their pharmacokinetic profiles while maintaining or enhancing their biological activities .

Q & A

Basic: What are the recommended synthetic routes for this compound?

Answer:
The synthesis involves a multi-step approach:

Pyrazolo[4,3-d]pyrimidine Core Formation : Start with cyclization of aminopyrazole derivatives with carbonyl-containing reagents under reflux conditions (e.g., acetic anhydride or DMF as solvent) .

Sulfanylation : Introduce the sulfanyl group via nucleophilic substitution using thiourea or mercaptoacetic acid derivatives, typically at 60–80°C in ethanol or THF .

Acylation : Couple the sulfanyl intermediate with N-[(4-methylphenyl)methyl]acetamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
Critical Note : Purification via column chromatography (silica gel, ethyl acetate/hexane) and structural validation by NMR and mass spectrometry are essential .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl, chlorophenyl groups) and assess stereochemistry .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected m/z ~496.03 for C₂₅H₂₆ClN₅O₂S) .
  • HPLC-PDA : Monitor purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Temperature Control : Higher yields for sulfanylation are achieved at 80°C in THF vs. ethanol (70% vs. 55%) .
  • Catalyst Screening : Use Pd/C or CuI for coupling steps to reduce side products .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency compared to non-polar solvents .
    Data Table : Optimization Trials for Sulfanylation Step
SolventTemp (°C)CatalystYield (%)
THF80None70
Ethanol60None55
DMF80CuI82

Advanced: What methodologies are recommended for evaluating biological activity?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to kinase targets (e.g., EGFR, VEGFR) based on pyrazolo[4,3-d]pyrimidine analogs .
  • In Vitro Assays :
    • Kinase Inhibition : Measure IC₅₀ via ADP-Glo™ assays .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .
      Note : Validate target engagement using Western blotting for downstream signaling proteins (e.g., phosphorylated ERK) .

Advanced: How can contradictory bioactivity data between structural analogs be resolved?

Answer:

  • Structural Comparison : Analyze substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl groups) using QSAR models .
  • Assay Variability : Standardize protocols (e.g., serum concentration in cell culture, incubation time) to reduce variability .
    Example : A methyl group at the pyrimidine 3-position increases solubility but reduces kinase binding affinity by 2-fold compared to ethyl analogs .

Basic: What safety precautions are advised for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential sulfanyl group volatility .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How do functional groups (e.g., sulfanyl, acetamide) influence stability and reactivity?

Answer:

  • Sulfanyl Group : Prone to oxidation; store under nitrogen and add antioxidants (e.g., BHT) in solution .
  • Acetamide Moiety : Hydrolyzes under strong acidic/basic conditions; maintain pH 6–8 during formulation .
    Data Table : Stability Under Accelerated Conditions (40°C/75% RH)
Time (Weeks)Degradation Products (%)
1<5%
412% (via oxidation)

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